molecular formula C10H11NS B7829454 1-(1-Benzothiophen-3-yl)ethan-1-amine CAS No. 158868-44-1

1-(1-Benzothiophen-3-yl)ethan-1-amine

Cat. No.: B7829454
CAS No.: 158868-44-1
M. Wt: 177.27 g/mol
InChI Key: QHQWHUVCNWLPGV-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzothiophene with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 1-(1-Benzothiophen-2-yl)ethan-1-amine
  • 1-(1-Benzothiophen-4-yl)ethan-1-amine
  • 1-(2-Benzothiophen-3-yl)ethan-1-amine

Comparison: 1-(1-Benzothiophen-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the benzothiophene ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. Compared to its analogs, it may exhibit distinct properties that make it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQWHUVCNWLPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279326
Record name α-Methylbenzo[b]thiophene-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158868-44-1
Record name α-Methylbenzo[b]thiophene-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158868-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methylbenzo[b]thiophene-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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